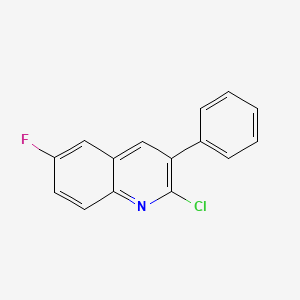
2-Chloro-6-fluoro-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN This compound belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base can lead to the formation of the desired quinoline derivative. Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Chloro-6-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form various biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-3-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Material Science: It is used in the development of liquid crystals and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-fluoro-3-phenylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Known for its antibacterial properties.
2-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
3-Phenylquinoline: Studied for its potential anticancer activity.
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which can enhance its biological activity and chemical stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1031928-20-7 |
|---|---|
Molekularformel |
C15H9ClFN |
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(17)6-7-14(11)18-15/h1-9H |
InChI-Schlüssel |
YBEIRPBEGIGWRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


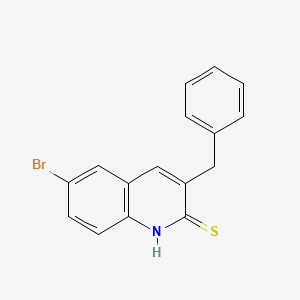
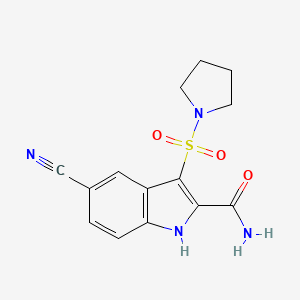
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)

![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
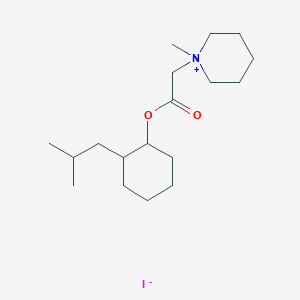
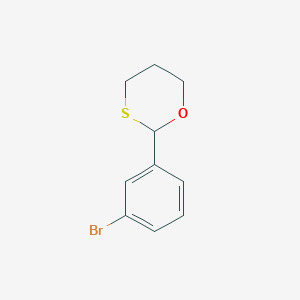
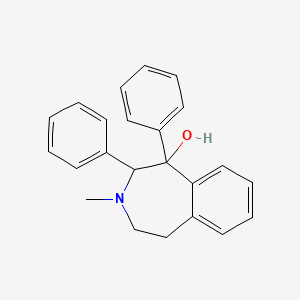
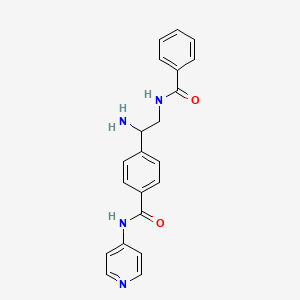
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
